Product packaging for Cadeguomycin(Cat. No.:CAS No. 81645-08-1)

Cadeguomycin

Cat. No.: B1496063
CAS No.: 81645-08-1
M. Wt: 326.26 g/mol
InChI Key: LVTNUSALLLYISD-KQYNXXCUSA-N
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Description

Historical Context and Discovery of Cadeguomycin as a Nucleoside Analog

This compound, a novel nucleoside analog antibiotic, was first discovered as a product of the actinomycete strain IM7912T, which was identified as belonging to the species Streptomyces hygroscopicus. capes.gov.brnih.gov This discovery was the result of a screening program for new antitumor antibiotics. nih.gov The producing organism was found to also produce tubercidin (B1682034), another nucleoside analog. capes.gov.brnih.gov this compound was isolated from the culture filtrate and purified for further study. capes.gov.brnih.gov

Initial structural assessment and physicochemical analysis revealed this compound to be a new nucleoside analog antibiotic with the chemical formula C12H14O7N4. nih.gov It was characterized as a weakly acidic substance with a UV spectrum similar to other pyrrolo[2,3-d]pyrimidines. nih.gov The structure was elucidated as 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid through the use of 1H NMR and 13C NMR in comparison with other related nucleosides. nih.gov A total synthesis of this compound was later reported, confirming its structure. umich.edu

Broad Spectrum of Biological Activities and Research Significance of this compound

This compound has demonstrated a wide range of biological activities, making it a compound of significant interest in academic research. ontosight.airesearchgate.netmdpi.com Its potential as an antimicrobial agent has been noted, with studies showing it can inhibit the growth of certain bacteria and viruses. ontosight.ai Furthermore, its mechanism of action, which involves interfering with nucleic acid synthesis, suggests potential applications in the development of anticancer therapies. ontosight.ai

Research has shown that this compound can retard the growth of solid tumors and inhibit pulmonary metastasis in mouse models. nih.gov It has also been found to enhance the phagocytic activity of murine peritoneal macrophages and stimulate the production of interleukin-1 (IL-1). nih.gov Additionally, this compound has been observed to stimulate delayed-type hypersensitivity and induce interferon. nih.gov These findings suggest that this compound's antitumor and antimetastatic effects may be associated with its modification of the immune system. nih.gov

A particularly noteworthy aspect of this compound's biological activity is its ability to potentiate the effects of other cytotoxic agents. The cytotoxicity of arabinosylcytosine against certain cancer cell lines was markedly enhanced by this compound in culture. nih.gov This synergistic effect was also observed in vivo, where the combined administration of arabinosylcytosine and this compound showed potentiation in inhibiting tumor growth and metastasis. nih.gov

Classification and Structural Features of this compound within Pyrrolopyrimidine Nucleosides

This compound is classified as a pyrrolopyrimidine nucleoside, a class of compounds also known as 7-deazapurines. ontosight.ainih.govrsc.org These compounds are analogs of purine (B94841) nucleosides where the nitrogen atom at the 7-position is replaced by a carbon atom. rsc.orgnih.gov This substitution results in a pyrrolo[2,3-d]pyrimidine core structure. ontosight.ai

The distinctive chemical structure of this compound includes this pyrrolopyrimidine base linked to a ribofuranose sugar. ontosight.ai Specifically, it is 2-amino-7-(β-d-ribofuranosyl)-pyrrolo[2,3-]pyrimidin-4-one-5-carboxylic acid. umich.eduacs.org A key feature that distinguishes this compound from natural nucleosides is the presence of a 7-deazaguanine (B613801) moiety and a carboxyl group at the 7-position of the pyrrolopyrimidine ring system. ontosight.ai This unique structure confers its characteristic biological activities. ontosight.ai

The pyrrolopyrimidine class of nucleosides, to which this compound belongs, includes several other biologically active compounds such as tubercidin, toyocamycin (B1682990), and sangivamycin (B1680759). researchgate.netbeilstein-journals.orgbeilstein-journals.org These compounds have garnered significant attention for their antibiotic, antiviral, and anticancer properties. researchgate.netbeilstein-journals.orgresearchgate.net

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H14O7N4 nih.gov
Molecular Weight326 g/mol nih.gov
Melting Point231-239 °C (decomposes) nih.gov
AppearanceColorless needle crystals nih.gov
AcidityWeakly acidic nih.gov

Biological Activities of this compound

ActivityObservationCell/Animal ModelReference
AntitumorRetarded growth of solid IMC carcinomaCDF1 mice nih.gov
AntimetastaticInhibited pulmonary metastasis of Lewis lung carcinomaC57BL/6 mice nih.gov
ImmunostimulationEnhanced phagocytic activity of peritoneal macrophagesMurine nih.gov
ImmunostimulationStimulated IL-1 productionP388D1 cells nih.gov
ImmunostimulationStimulated delayed-type hypersensitivityNot specified nih.gov
ImmunostimulationInduced interferonNot specified nih.gov
Synergistic CytotoxicityEnhanced cytotoxicity of arabinosylcytosineK562 and YAC-1 cells nih.gov
Synergistic AntitumorPotentiated inhibition of P388 leukemia growthip-implanted P388 leukemia mice nih.gov
Synergistic AntimetastaticPotentiated inhibition of P388 leukemia metastasissc-implanted P388 leukemia mice nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O7 B1496063 Cadeguomycin CAS No. 81645-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTNUSALLLYISD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002111
Record name 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81645-08-1
Record name Cadeguomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadeguomycin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VSQ4C59Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Approaches and Chemical Modification of Cadeguomycin

Total and Stereospecific Synthesis of Cadeguomycin

The total and stereospecific synthesis of this compound has been successfully accomplished, confirming its structure and providing a pathway for creating derivatives. rsc.orgumich.edu A key strategy involves the construction of a functionalized pyrrolo[2,3-d]pyrimidine base, known as a 7-deazapurine, followed by the stereospecific attachment of a protected ribofuranose sugar. rsc.org

A pivotal approach begins with the synthesis of novel aglycones, which are the heterocyclic base portions of the nucleoside. rsc.orgresearchgate.net One such key intermediate is methyl 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. rsc.org This aglycone is then subjected to a glycosylation reaction. Specifically, the sodium salt glycosylation method has proven effective. rsc.orgtandfonline.com This involves generating the sodium salt of the aglycone and reacting it with a protected sugar halide, such as 5-O-t-butyldimethylsilyl-2,3-O-isopropylidene-α-D-ribofuranosyl chloride. rsc.org This step establishes the crucial β-N-glycosidic bond with the correct stereochemistry. Subsequent deprotection steps, including hydrolysis of the protecting groups on the sugar and conversion of the nitrile or ester group on the pyrimidine (B1678525) ring to a carboxylic acid, yield this compound. rsc.orgumich.edu

Advanced Methodologies in this compound Chemical Synthesis

The chemical synthesis of this compound has benefited from the development of advanced methodologies, particularly in the construction of the aglycone and the subsequent glycosylation step.

The synthesis of this compound and its analogs has been significantly advanced by the development and use of novel, highly functionalized aglycones. rsc.org Key examples of these aglycones include 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and methyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. rsc.orgrsc.orgresearchgate.net

These intermediates are valuable because the chloro group at the 4-position can be readily hydrolyzed to the required 4-oxo functionality found in this compound, while the carbonitrile or methyl ester at the 5-position can be converted to the target carboxylic acid. rsc.org The synthesis of these aglycones themselves represents a significant chemical challenge, often starting from simpler pyrimidine precursors. rsc.orgrsc.org

Table 1: Key Aglycone Intermediates for this compound Synthesis

Compound Name Chemical Structure Role in Synthesis Reference
Methyl 2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Pyrrolo[2,3-d]pyrimidine core with a methyl ester group Precursor for creating the 4-chloro aglycone or direct glycosylation. rsc.org
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolo[2,3-d]pyrimidine with chloro and nitrile groups Key intermediate for glycosylation; functional groups are later converted to those of this compound. rsc.orgrsc.org

A crucial step in constructing the this compound aglycone is the formation of the fused pyrrole (B145914) ring onto a pre-existing pyrimidine ring, a process known as ring annulation. rsc.orgscripps.edu The Robinson annulation is a well-known example of a ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation to create a six-membered ring. chemistrytalk.orglibretexts.orgwikipedia.org

In the context of this compound synthesis, a key annulation reaction involves treating 2,6-diaminopyrimidin-4(3H)-one with an appropriate three-carbon electrophile like methyl chloro(formyl)acetate. rsc.org This reaction constructs the pyrrole portion of the pyrrolo[2,3-d]pyrimidine system. The reaction conditions, such as the base and solvent used, can influence the regioselectivity of the annulation, sometimes leading to a mixture of isomers that require separation. rsc.org This step effectively builds the core heterocyclic scaffold upon which the final nucleoside is assembled. rsc.orgresearchgate.net

The stereospecific formation of the N-glycosidic bond is one of the most critical steps in nucleoside synthesis. rsc.org Two prominent methods used in the synthesis of this compound and its analogs are sodium salt glycosylation and Vorbrüggen glycosylation. rsc.orgnih.gov

Sodium Salt Glycosylation: This method has been extensively and successfully used for the synthesis of this compound, 2'-deoxythis compound, and other related 7-deazapurine nucleosides. rsc.orgrsc.orgtandfonline.com The procedure involves generating the sodium salt of the heterocyclic aglycone in situ using a strong base like sodium hydride. rsc.org This anionic heterocycle then acts as a nucleophile, attacking a protected glycosyl halide (e.g., a ribofuranosyl chloride). rsc.org This method is noted for its high yield and stereospecificity, generally producing the desired β-anomer, which is the stereoisomer found in naturally occurring nucleosides. tandfonline.comnih.gov

Vorbrüggen Glycosylation: The Vorbrüggen glycosylation (or silyl-Hilbert-Johnson reaction) is another powerful and widely used method for N-glycoside synthesis. nih.gov This reaction typically involves a silylated nucleobase (prepared by treating the aglycone with a silylating agent like BSA) and a per-acylated sugar, activated by a Lewis acid such as TMSOTf. nih.govscientific.net While highly effective for many purine (B94841) and pyrimidine bases, its application to pyrrolo[2,3-d]pyrimidines can sometimes be challenging. nih.govresearchgate.net For these nucleobases, the choice of solvent and the presence of electron-withdrawing groups on the base can be critical for success. nih.govfrontiersin.org For instance, the presence of an electron-withdrawing iodo group at the 5-position of a pyrrolo[2,3-d]pyrimidine has been shown to facilitate successful Vorbrüggen glycosylation. nih.gov

Table 2: Comparison of Glycosylation Methodologies

Feature Sodium Salt Glycosylation Vorbrüggen Glycosylation
Nucleobase Activation Deprotonation with a strong base (e.g., NaH) to form an anion. rsc.org Silylation (e.g., with BSA or HMDS). nih.gov
Sugar Component Protected glycosyl halide. rsc.org Per-acylated sugar (e.g., per-acetylated or benzoylated). researchgate.net
Promoter/Catalyst Not required; reaction is between nucleophile and electrophile. Lewis acid (e.g., TMSOTf, SnCl₄). nih.govfrontiersin.org
Stereoselectivity Generally high, favoring the β-anomer. tandfonline.com Generally high, favoring the β-anomer (SN2-like). nih.gov

| Application to this compound | Successfully used for this compound and its analogs. rsc.orgtandfonline.com | Can be effective, but may require optimization for pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.net |

Ring Annulation Techniques

Synthesis and Characterization of this compound Analogs and Derivatives

The synthetic routes established for this compound have been adapted to produce a variety of analogs, allowing for the exploration of structure-activity relationships. rsc.org Among the most significant are 2'-deoxythis compound and ara-cadeguomycin, which differ in the structure of their sugar moiety. rsc.orgrsc.org

The total and stereospecific syntheses of both 2'-deoxythis compound and ara-cadeguomycin have been achieved, primarily utilizing the same novel aglycones developed for the synthesis of this compound itself. rsc.orgscispace.com

Synthesis of 2'-Deoxythis compound: The synthesis of 2'-deoxythis compound follows a path analogous to that of this compound. rsc.orgrsc.org The key difference lies in the glycosylation step. The sodium salt of the aglycone, 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, is reacted with 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. rsc.orgrsc.org This introduces the 2-deoxyribose sugar characteristic of this analog. Following the glycosylation, a sequence of deprotection and functional group transformations is carried out. This includes removing the p-toluoyl protecting groups and converting the 4-chloro and 5-carbonitrile groups to the 4-oxo and 5-carboxy functionalities, respectively, to yield the final product. rsc.org

Synthesis of Ara-Cadeguomycin: The synthesis of ara-cadeguomycin, which contains an arabinofuranosyl sugar instead of a ribofuranosyl sugar, also employs the sodium salt glycosylation strategy. rsc.org The sodium salt of the 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile aglycone is coupled with a protected arabinofuranosyl chloride, such as 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. rsc.org The resulting protected nucleoside is then subjected to debenzylation and hydrolysis of the chloro and nitrile groups to afford ara-cadeguomycin. rsc.orgoup.com

The successful synthesis and characterization of these analogs provide valuable compounds for biological evaluation and further demonstrate the versatility of the developed synthetic methodologies. rsc.orggoogle.com

Modifications of the 7-Carboxyl Group in this compound

This compound, chemically known as 2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, possesses a key functional group in its carboxylic acid moiety at the C-5 position of the pyrrolopyrimidine core. nih.govnih.gov This group is a prime target for chemical modification to generate analogs with potentially altered biological activity, solubility, or stability.

The chemical reactivity of the 5-carboxyl group is characteristic of carboxylic acids. It can be activated for derivatization through various established methods. One of the most common approaches involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active O-acylisourea intermediate. thermofisher.com This intermediate readily reacts with primary amines to form stable amide bonds. thermofisher.com This strategy allows for the conjugation of a wide array of amine-containing molecules to the this compound core, thereby creating a library of novel derivatives.

In the context of total synthesis, the 5-carboxyl group is often introduced at a late stage, typically by the hydrolysis of a precursor functional group like a nitrile (-CN) or an ester (-COOR). For instance, a stereospecific total synthesis of this compound has been accomplished starting from methyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate or 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. rsc.org In these synthetic routes, the methyl ester or the nitrile serves as a masked form of the carboxylic acid. The conversion of these precursors highlights potential modification pathways:

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) to potentially improve cell permeability.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amides. The antibiotic sangivamycin (B1680759), for example, is an amide derivative of a related pyrrolopyrimidine nucleoside. nih.gov

Reduction: The carboxyl group could be reduced to a primary alcohol, yielding a hydroxymethyl derivative.

These modifications allow for a systematic exploration of the structure-activity relationship (SAR) concerning the C-5 position of the this compound scaffold.

Synthesis of Other Pyrrolopyrimidine Nucleoside Derivatives with Enhanced Activity

The unique structure of this compound has spurred the synthesis of numerous other pyrrolopyrimidine nucleoside derivatives in a quest for compounds with enhanced or novel biological activities. beilstein-journals.org Synthetic efforts have focused on modifying both the sugar moiety and the heterocyclic base.

A significant achievement in this area is the total and stereospecific synthesis of this compound itself, alongside key analogs such as ara-Cadeguomycin (containing an arabinofuranosyl sugar instead of ribofuranosyl) and 2'-deoxy-Cadeguomycin . rsc.orgrsc.org The synthesis of these analogs generally follows a convergent strategy where a suitably protected sugar derivative is coupled with a functionalized pyrrolopyrimidine base.

The synthesis of ara-Cadeguomycin, for instance, involved the glycosylation of a protected pyrrolopyrimidine base with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride, followed by deprotection and hydrolysis steps to yield the final product. rsc.orgoup.com Similarly, 2'-deoxy-Cadeguomycin was prepared by coupling the base with 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, followed by deprotection and functional group transformations. rsc.org

Beyond these direct analogs, research has expanded to a wider range of 2-amino-4,5-disubstituted pyrrolo[2,3-d]pyrimidine nucleosides. rsc.org These efforts leverage key intermediates from the this compound synthesis pathways to create diverse structures. The goal is often to develop compounds with improved therapeutic properties, such as enhanced antiviral or anticancer activity, by mimicking naturally occurring nucleosides like toyocamycin (B1682990) and sangivamycin. nih.govacs.org

Table 1: Selected Pyrrolopyrimidine Nucleoside Derivatives Related to this compound
Compound NameKey Structural Difference from this compoundReference
ara-CadeguomycinThe β-D-ribofuranose sugar is replaced by a β-D-arabinofuranose sugar. rsc.orgoup.com
2'-deoxy-CadeguomycinThe hydroxyl group at the 2' position of the ribose sugar is removed. rsc.org
ToyocamycinFeatures a nitrile group (-CN) at the 5-position instead of a carboxylic acid. nih.gov
SangivamycinFeatures a carboxamide group (-CONH₂) at the 5-position. nih.gov

Strategies for Large-Scale Preparation of this compound and its Analogs

The development of viable large-scale preparation methods is crucial for the further investigation and potential application of this compound and its analogs. Strategies for large-scale production encompass both fermentation-based and total synthesis approaches.

Fermentation: this compound is a naturally occurring antibiotic originally isolated from the culture broths of Streptomyces species. nih.gov Therefore, large-scale production can be achieved through fermentation of the producing microorganism. This process involves optimizing culture conditions to maximize the yield of the desired compound. Key parameters for optimization include the composition of the growth medium (e.g., MS agar, TSB), temperature, pH, and aeration. acs.org Following fermentation, the compound must be recovered from the culture broth. A common method for purification is preparative high-performance liquid chromatography (HPLC), which was used to obtain pure, crystalline this compound in early studies. nih.gov For commercial-scale production, more cost-effective and scalable purification techniques, such as column chromatography and crystallization, would be necessary.

Biological Activities and Molecular Mechanisms of Cadeguomycin

Comprehensive Overview of Cadeguomycin's Bioactivity Spectrum

This compound, a nucleoside antibiotic isolated from Streptomyces hygroscopicus, is a 7-carboxy-7-deazaguanosine compound that has demonstrated a notable range of biological activities. wikipedia.orgfrontiersin.org Its unique structure, featuring a pyrrolopyrimidine base linked to a ribofuranose sugar, distinguishes it from naturally occurring nucleosides and is key to its biological functions. wikipedia.org The primary reported bioactivities of this compound encompass antitumor, immunomodulatory, antimicrobial, and antiviral effects. These activities are fundamentally linked to its role as a nucleoside analog that interferes with nucleic acid synthesis. wikipedia.org Research indicates that this compound can potentiate the effects of other cytotoxic agents, such as arabinosylcytosine, highlighting its potential in combination therapies. researchgate.net Its multifaceted bioactivity makes it a compound of significant interest in the development of new therapeutic agents.

Antitumor Efficacy of this compound

The antitumor properties of this compound have been explored in both laboratory settings and in living organisms, revealing its potential to inhibit cancer cell proliferation and spread through various mechanisms.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

In laboratory studies, this compound has shown the ability to enhance the cytotoxicity of other chemotherapeutic drugs. For instance, it markedly potentiates the cytotoxic effects of arabinosylcytosine against K562 (human chronic myelogenous leukemia) and YAC-1 (mouse lymphoma) cells in culture. researchgate.net This suggests that while it may have its own cytostatic or cytotoxic effects, one of its key in vitro actions is to increase the susceptibility of cancer cells to other treatments. The compound has been observed to markedly stimulate the uptake of pyrimidine (B1678525) nucleosides such as thymidine (B127349), deoxycytidine, and uridine (B1682114) into the acid-insoluble fraction of K562 cells. nih.gov This enhancement of nucleoside uptake was significant, ranging from a 6 to 17-fold increase compared to control cells. nih.gov

Cell LineEffect of this compoundObserved Outcome
K562 (Human Chronic Myelogenous Leukemia)Potentiation of arabinosylcytosine cytotoxicityMarkedly enhanced cell killing researchgate.net
YAC-1 (Mouse Lymphoma)Potentiation of arabinosylcytosine cytotoxicityMarkedly enhanced cell killing researchgate.net
K562 (Human Chronic Myelogenous Leukemia)Stimulation of pyrimidine nucleoside uptake6-17 fold increase in uptake of thymidine, deoxycytidine, and uridine nih.gov

In Vivo Inhibition of Tumor Growth and Metastasis by this compound

Studies in animal models have demonstrated the capacity of this compound to impede tumor progression and the spread of cancer. In CDF1 mice with subcutaneously implanted solid IMC carcinoma, treatment with this compound resulted in retarded tumor growth. researchgate.net Furthermore, in a model of pulmonary metastasis using Lewis lung carcinoma in C57BL/6 mice, this compound was effective in inhibiting the spread of cancer to the lungs. researchgate.net The compound also showed a potentiating effect when used in combination with arabinosylcytosine in inhibiting the growth of intraperitoneally implanted P388 leukemia and the metastasis of subcutaneously implanted P388 leukemia to regional lymph nodes. researchgate.net

Animal ModelCancer TypeTreatmentOutcome
CDF1 miceSolid IMC carcinomaThis compoundRetarded tumor growth researchgate.net
C57BL/6 miceLewis lung carcinomaThis compoundInhibition of pulmonary metastasis researchgate.net
MiceP388 leukemiaThis compound + ArabinosylcytosinePotentiation of growth inhibition and metastasis inhibition researchgate.net

Immunomodulatory Properties and Anti-Tumor Immune Response Modulation by this compound

This compound exhibits significant immunomodulatory effects that are believed to contribute to its antitumor activity. researchgate.net The antibiotic has been shown to enhance the phagocytic activity of murine peritoneal macrophages, a critical component of the innate immune system responsible for engulfing and destroying pathogens and cellular debris. researchgate.net Additionally, it stimulates the production of Interleukin-1 (IL-1) by P388D1 cells, a cytokine involved in the inflammatory and immune responses. researchgate.net Further evidence of its immune-stimulating properties includes the induction of delayed-type hypersensitivity and the production of interferon. researchgate.net These findings suggest that this compound can modify the host's immune system to mount a more effective anti-tumor response. researchgate.net

Antimicrobial and Antiviral Activities of this compound

In addition to its antitumor effects, this compound has been reported to possess antimicrobial and antiviral properties. wikipedia.org As a nucleoside analog, it is part of a class of compounds known for their ability to interfere with the replication of various pathogens. wikipedia.org While detailed studies on its specific spectrum of activity against a wide range of bacteria and viruses are not extensively documented in readily available literature, its classification as a 7-deazapurine nucleoside places it in a category with other compounds that exhibit antibacterial, antifungal, and antiviral activities. acs.org The general mechanism for such activities in nucleoside analogs involves the inhibition of nucleic acid synthesis, which is essential for the proliferation of microbes and the replication of viruses. wikipedia.org

Elucidation of this compound's Mechanisms of Action

The primary molecular mechanism of this compound's antitumor activity appears to be its interference with nucleic acid metabolism, a hallmark of many anticancer and antimicrobial agents. wikipedia.org It functions as a nucleoside analog, and its unique chemical structure allows it to interact with enzymes and proteins involved in DNA and RNA synthesis. wikipedia.org

A key aspect of its mechanism is the significant enhancement of pyrimidine nucleoside uptake into cancer cells. nih.gov Specifically, this compound markedly stimulates the incorporation of thymidine, deoxycytidine, and uridine into the acid-insoluble fraction of K562 cells. nih.gov This effect is not due to the inhibition of de novo pyrimidine nucleotide synthesis, as aspartate incorporation into nucleic acids is not significantly blocked by the antibiotic. nih.gov Instead, the enzymatic activity of thymidine kinase, deoxycytidine kinase, and uridine kinase is higher in cells treated with this compound. nih.gov This suggests that this compound's potentiation of pyrimidine nucleoside uptake is a result of increased kinase activity, leading to a greater availability of nucleotides for DNA and RNA synthesis, which may paradoxically lead to metabolic disruption and potentiation of other cytotoxic drugs that target these pathways.

The immunomodulatory effects of this compound also constitute a significant part of its mechanism of action against tumors. By enhancing macrophage activity, stimulating IL-1 production, and inducing delayed-type hypersensitivity and interferon, this compound helps to create an immune-supportive microenvironment that can contribute to tumor inhibition. researchgate.net

Interference with Nucleic Acid Synthesis and Metabolism

Initial investigations into this compound's mechanism of action explored its impact on the fundamental processes of nucleic acid synthesis. Contrary to what might be expected from a nucleoside analog, studies have shown that this compound does not significantly inhibit the net synthesis of DNA and RNA. nih.gov This was observed through experiments measuring the uptake of [32P]phosphate, which showed no significant alteration in the presence of the antibiotic. nih.govjst.go.jp Furthermore, the incorporation of aspartate into nucleic acids was not substantially blocked by this compound, suggesting that it does not interfere with the de novo synthesis pathway of pyrimidine nucleotides. nih.govjst.go.jp Instead of direct inhibition, this compound's primary influence on nucleic acid metabolism appears to be indirect, primarily through the modulation of pyrimidine nucleoside uptake. nih.govjst.go.jp

Modulation of Pyrimidine Nucleoside and Nucleotide Kinase Activities by this compound

A key aspect of this compound's biological activity is its ability to enhance the uptake of pyrimidine nucleosides. In human leukemic K562 cells, this compound has been shown to markedly stimulate the incorporation of thymidine, deoxycytidine, and uridine into the acid-insoluble fraction, with an enhancement of 6 to 17-fold compared to control cells. nih.govjst.go.jp This effect is not universal, as adenosine (B11128) incorporation was not significantly affected. nih.govjst.go.jp The underlying mechanism for this increased uptake appears to be at the level of phosphorylation. nih.gov Cells treated with this compound exhibit higher enzymatic activity of thymidine kinase, deoxycytidine kinase, and uridine kinase. nih.govjst.go.jp This suggests that this compound promotes the phosphorylation of these pyrimidine nucleosides, which is a critical step for their further metabolism and incorporation into nucleic acids. nih.gov The stimulatory effect on thymidine uptake can be reversed by guanosine (B1672433) and deoxyguanosine, indicating a potential metabolic relationship between this compound and these guanine (B1146940) nucleosides. nih.govjst.go.jp

Cell LineNucleosideFold Enhancement of UptakeReference
K562Thymidine6-17 nih.gov
K562Deoxycytidine6-17 nih.gov
K562Uridine6-17 nih.gov
YAC-1Pyrimidine NucleosidesStimulated nih.gov

Potentiation of Chemotherapeutic Agents by this compound, with focus on Cytarabine (B982)

This compound has demonstrated a significant ability to potentiate the cytotoxic effects of the chemotherapeutic agent cytarabine (ara-C). nih.govaacrjournals.org In K562 human myeloblastic leukemia cells and YAC-1 murine lymphoma cells, treatment with this compound at concentrations above 0.6 µM significantly enhanced the cell-killing activity of cytarabine. nih.gov This potentiation is concentration-dependent. nih.gov The mechanism behind this synergy involves an increased cellular uptake and metabolism of cytarabine. nih.govaacrjournals.org Treatment with 75 µM this compound for 18 hours led to increased uptake of radiolabeled cytarabine into K562 cells, enhanced formation of cytarabine nucleotides, and greater incorporation into nucleic acids. nih.govhpcr.jp Specifically, the intracellular levels of the di- and triphosphates of cytarabine were approximately 10 times higher in this compound-treated cells compared to untreated cells after 30 minutes of incubation with cytarabine. nih.gov Extracts from cells treated with 15 µM this compound also showed a 4- to 5-fold higher formation of these active cytarabine metabolites. nih.gov This enhancement of cytarabine's efficacy is attributed to the increased activity of pyrimidine nucleoside and nucleotide kinases, including deoxycytidine kinase, which is responsible for the initial and rate-limiting phosphorylation of cytarabine. aacrjournals.org Notably, this compound did not significantly alter the pools of normal ribonucleotides and deoxyribonucleotides in K562 cells. nih.gov

Cell LineThis compound ConcentrationEffect on Cytarabine (ara-C)Reference
K562> 0.6 µMEnhanced cytotoxicity nih.gov
YAC-1> 0.6 µMEnhanced cytotoxicity nih.gov
K56275 µMIncreased cellular uptake and nucleotide formation of ara-C nih.gov
K56215 µM4- to 5-fold higher formation of ara-C di- and triphosphates in cell extracts nih.gov

Cellular Uptake and Intracellular Fate of this compound

The intracellular activity of this compound is linked to its metabolism, which appears to be related to that of guanosine and deoxyguanosine. nih.govjst.go.jp The stimulatory effect of this compound on thymidine uptake can be reversed by the addition of guanosine or deoxyguanosine, but not by adenosine or deoxyadenosine. nih.govjst.go.jp This suggests that this compound may be recognized and processed by cellular machinery that also handles guanine-based nucleosides. Once inside the cell, this compound's ability to enhance the activity of pyrimidine kinases is a key aspect of its intracellular fate and mechanism of action. nih.govaacrjournals.org

Impact on tRNA Modification Pathways (e.g., relation to Nucleoside Q)

This compound is a derivative of 7-deazaguanosine. ontosight.ai This structural feature connects it to a class of modified nucleosides, including Nucleoside Q (queuosine), which are found in the anticodon of certain tRNAs. umich.edunih.gov The biosynthesis of these 7-deazaguanine-containing nucleosides involves a complex enzymatic pathway. nih.gov While direct studies on this compound's impact on tRNA modification pathways are limited, its structural similarity to precursors of Nucleoside Q suggests a potential interaction with the enzymes involved in this pathway. nih.gov The biosynthesis of queuosine (B110006) involves the precursor preQ₀, which is synthesized from GTP. nih.gov It is plausible that this compound or its metabolites could influence the enzymes responsible for these tRNA modifications, although further research is needed to elucidate this relationship.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Importance of Ribofuranose and Pyrrolopyrimidine Moiety for this compound Activity

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features of this compound that are critical for its biological effects. nih.gov The integrity of both the ribofuranose sugar and the pyrrolopyrimidine base is paramount for its activity. ontosight.ainih.gov The pyrrolopyrimidine core is a common feature in a number of biologically active nucleoside antibiotics. researchgate.netresearchgate.netresearchgate.net

The ribose moiety is essential for this compound's activity. nih.gov Replacement of the ribose with arabinose almost completely diminishes its ability to enhance thymidine incorporation and potentiate cytarabine cytotoxicity. nih.gov This highlights the specific stereochemical requirements of the sugar component for proper interaction with its cellular targets.

The guanine-like base, specifically the 7-carboxy-7-deazaguanine (B3361655), is also crucial. nih.gov Replacing this base with 7-carboxy-7-deazainosine, which lacks the 2-amino group, significantly weakens the compound's activity. nih.gov This indicates that the amino group at the 2-position of the pyrrolopyrimidine ring is important for its biological function. These findings underscore that both the sugar and the base components of this compound work in concert to elicit its characteristic biological responses. nih.gov

ModificationEffect on ActivityReference
Replacement of ribose with arabinoseAlmost complete diminishment nih.gov
Replacement of 7-carboxy-7-deazaguanine with 7-carboxy-7-deazainosineMarkedly weakened nih.gov
Replacement of 7-carboxyl group with cyano or formylSignificantly augmented nih.gov
Replacement of 7-carboxyl group with methylNo significant change nih.gov

Functional Group Modifications and Their Impact on this compound's Biological Profile

The structure-activity relationship of this compound, a 7-carboxy-7-deazaguanosine nucleoside analog, has been investigated through the synthesis and evaluation of various derivatives. nih.gov These studies highlight that the biological activities of this compound are highly dependent on the integrity and nature of its constituent functional groups, namely the 7-carboxyl group on the pyrrolopyrimidine core, the guanine moiety, and the ribose sugar. nih.govnih.gov

Key modifications have centered on these three areas:

The 7-Carboxyl Group: Replacing the 7-carboxyl group with other electron-withdrawing groups, such as a cyano (-CN) or a formyl (-CHO) group, has been shown to significantly enhance this compound's biological activities. nih.gov These activities include augmenting the incorporation of thymidine into K562 cells and potentiating the cytotoxic effects of cytosine arabinoside, a chemotherapy agent. nih.gov Conversely, replacing the carboxyl group with a methyl group did not produce a significant change in activity, suggesting that the electronic properties of the substituent at the C-7 position are crucial. nih.gov

The Guanine Moiety: The guanine portion of the molecule is critical for its biological function. When the 7-carboxy-7-deazaguanine base was replaced with 7-carboxy-7-deazainosine, the resulting analog showed a marked decrease in activity. nih.gov This indicates a strict requirement for the guanine structure for effective biological interaction.

The Ribose Moiety: The ribose sugar is another essential component for this compound's activity. The replacement of the ribose sugar with arabinose, an epimer of ribose, led to an almost complete loss of activity. nih.gov Interestingly, a compound with a simultaneous replacement of the 7-carboxyl group with a formyl group and the ribose with arabinose demonstrated higher activity than the parent this compound. nih.gov This suggests a complex interplay between the different functional domains of the molecule.

These findings underscore that the ribose and guanine moieties are fundamental for this compound's biological profile, while modifications at the 7-carboxyl position can be used to modulate and even strengthen its effects. nih.gov

Correlation of Structural Changes with Biological Potency and Selectivity

The structural modifications of this compound not only impact its general biological activity but also correlate directly with its potency and selectivity against specific cell lines. The development of analogs with altered functional groups has provided insight into optimizing the compound for greater therapeutic potential.

Analogs with modifications at the 7-carboxyl position, specifically the cyano (CDM-CN) and formyl (CDM-CHO) derivatives, have demonstrated superior potency compared to the original this compound. nih.gov For instance, while this compound at a concentration of 1 µg/mL did not significantly potentiate the activity of cytosine arabinoside against MOLT-3 cells, both CDM-CN and CDM-CHO showed significant potentiation at a lower concentration of 0.2 µg/mL. nih.gov This five-fold increase in potency highlights the positive effect of replacing the carboxyl group with cyano or formyl groups. nih.gov

This enhanced potency also translates to improved selectivity. The ability of these analogs to potentiate the effects of cytosine arabinoside against a wider range of tumor cells, which were not responsive to the parent this compound, indicates a change in the selectivity of the compound. nih.gov The increased electron density at the C7 position, resulting from the replacement of the N7 atom with a carbon, makes 7-deazapurines like this compound versatile for substitutions that can lead to compounds with not only greater potency but also increased selectivity. nih.gov

A summary of the structure-activity relationships for key this compound analogs is presented in the table below.

Compound Modification Impact on Biological Activity
This compound (CDM)Parent CompoundBaseline activity
CDM-CN7-carboxyl group replaced with a cyano groupSignificantly augmented activity and potency nih.gov
CDM-CHO7-carboxyl group replaced with a formyl groupSignificantly augmented activity and potency nih.gov
CDM-CH37-carboxyl group replaced with a methyl groupNo significant change in activity nih.gov
Arabinose AnalogRibose replaced with arabinoseAlmost complete loss of activity nih.gov
Inosine (B1671953) AnalogGuanine replaced with inosine at the baseMarkedly weakened activity nih.gov

These findings collectively indicate that strategic modifications to the functional groups of this compound can lead to derivatives with enhanced biological potency and a more desirable selectivity profile, making them promising candidates for further investigation. nih.govnih.gov

Preclinical Research and Translational Potential of Cadeguomycin

Evaluation of Cadeguomycin Efficacy in Preclinical Disease Models

The initial preclinical evaluation of this compound has demonstrated its activity in cancer models. Discovered as a product of Streptomyces hygroscopicus, this unique compound was found to possess inhibitory effects against certain types of cancer. nih.govcapes.gov.br

In early studies, this compound showed inhibitory activity against Ehrlich ascitic carcinoma in mice. nih.gov This indicated its potential as an antineoplastic agent. Further investigations into its mechanism revealed that this compound can enhance the uptake of pyrimidine (B1678525) nucleosides into specific cancer cell lines. asm.org Research observed this effect in human chronic myelogenous leukemia (K562) cells and mouse lymphoma (YAC-1) cells. asm.org This enhancement of nucleoside uptake is a key aspect of its biological activity. nih.gov

This compound as a Synergistic Agent in Combination Therapies

A significant area of preclinical investigation has been the role of this compound as a synergistic agent, particularly with other chemotherapy drugs. The ability of two or more drugs to produce a combined effect greater than the sum of their individual effects is known as synergism. ccohs.ca This approach is a cornerstone of modern cancer therapy, aiming to enhance efficacy and overcome drug resistance. nih.govnih.gov

This compound has demonstrated notable synergistic effects with the nucleoside analog arabinosylcytosine (also known as cytosine arabinoside), a drug used in the treatment of various leukemias. nih.govnih.gov In studies using K562 human leukemic cells, this compound was found to potentiate the cytotoxic (cell-killing) activity of cytosine arabinoside. nih.govnih.gov This synergistic relationship suggests that this compound could enhance the efficacy of existing chemotherapy regimens. nih.gov

Further structure-activity relationship studies explored analogs of this compound to potentially improve this synergistic activity. The findings indicated that modifications to the this compound molecule could significantly augment its potentiating effects. nih.gov

Table 1: Synergistic Activity of this compound and Its Analogs with Cytosine Arabinoside

Compound Cell Line Concentration Observation Reference
This compound (CDM) K562 Not Specified Potentiates cytotoxicity of cytosine arabinoside nih.gov
This compound (CDM) MOLT-3 1 µg/ml Did not potentiate the activity of cytosine arabinoside nih.gov
CDM-CN (cyano analog) MOLT-3 0.2 µg/ml Significantly potentiated the activity of cytosine arabinoside nih.gov

Comparative Preclinical Profile of this compound with Clinically Relevant Nucleoside Analogs

This compound belongs to the broad class of nucleoside analogs, which are compounds that mimic natural purine (B94841) or pyrimidine nucleosides and interfere with metabolic or regulatory pathways. mdpi.com This class includes highly successful anticancer drugs like gemcitabine (B846) and cytarabine (B982). mdpi.com

This compound is specifically a pyrrolo[2,3-d]pyrimidine, a group that includes other antibiotics like tubercidin (B1682034), toyocamycin (B1682990), and sangivamycin (B1680759). researchgate.net These analogs are structurally related to purines and can act as potent antimetabolites in nucleic acid metabolism. researchgate.net

When comparing this compound to clinically established nucleoside analogs, several key differences and similarities in their preclinical profiles emerge:

Cytarabine (Ara-C): As noted, this compound acts synergistically with cytarabine. nih.gov Cytarabine itself is a well-established antimetabolite that inhibits DNA synthesis. mdpi.com The ability of this compound to enhance pyrimidine uptake may increase the intracellular concentration and, therefore, the efficacy of drugs like cytarabine. asm.orgnih.gov

Gemcitabine: Gemcitabine is another nucleoside analog with a distinct metabolic profile that allows for effective accumulation in tumor cells and potent inhibition of ribonucleotide reductase. nih.gov While direct comparative efficacy studies with this compound are not extensively documented, both function as nucleoside analogs that disrupt cellular processes, albeit through different specific mechanisms.

Other Pyrrolopyrimidine Antibiotics: Compared to analogs like tubercidin or toyocamycin, which also show antibiotic and, in some cases, antiviral properties, this compound's described mechanism involves modulating nucleoside uptake. asm.orgresearchgate.net The structural integrity of the ribose and guanine (B1146940) moieties in the this compound molecule is crucial for its biological activity. nih.gov

The preclinical profile of this compound suggests a potential niche as a combination therapy agent, enhancing the effectiveness of other nucleoside analogs. Its mechanism of increasing nucleoside uptake distinguishes it from many other agents in its class and provides a strong rationale for its continued investigation in translational research. asm.orgnih.gov

Table 2: List of Compounds

Compound Name
Arabinosylcytosine (Cytosine arabinoside)
This compound (CDM)
Clofarabine
Cytarabine (Ara-C)
Gemcitabine
Sangivamycin
Toyocamycin

Emerging Research Methodologies and Future Directions for Cadeguomycin Studies

Application of Advanced Analytical Techniques in Cadeguomycin Research (e.g., NMR, Mass Spectrometry)

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental in the research and characterization of this compound. outsourcedpharma.com These methods are crucial for elucidating the complex structure of this nucleoside analog antibiotic, confirming its identity, and ensuring its purity. outsourcedpharma.comnih.gov

NMR spectroscopy provides detailed information about the atomic-level structure of this compound. Both 1H NMR and 13C NMR have been instrumental in determining the structure of this compound as 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. nih.gov This technique is uniquely capable of providing precise structural information, which is essential for understanding the molecule's biological activity. frontiersin.org The chemical shifts observed in NMR spectra are directly related to the molecular structure, allowing for definitive identification and characterization. outsourcedpharma.com

Mass spectrometry is another powerful tool used in this compound research. It is highly sensitive and requires only a small amount of sample to determine the molecular weight and formula of the compound. outsourcedpharma.com Field Desorption Mass Spectrometry (FD-MS) has been used to confirm the molecular formula of this compound as C12H14N4O7, with a corresponding molecular weight of 326. nih.gov High-resolution mass spectrometry has also been critical in studying the biosynthetic pathway of this compound's precursors. nih.gov The integration of MS with separation techniques like liquid chromatography (LC-MS) is vital for analyzing complex mixtures and reducing spectral complexity. nih.gov

Together, NMR and MS provide a comprehensive characterization of this compound. outsourcedpharma.com While NMR excels at detailed structural elucidation, MS provides sensitive and accurate molecular weight determination. frontiersin.orgnih.gov The combination of these techniques enhances the accuracy of metabolite identification and is invaluable for quality control, impurity profiling, and the analysis of complex biological samples in metabolomics studies. outsourcedpharma.comnih.gov

Table 1: Analytical Techniques in this compound Research
Analytical TechniqueApplication in this compound ResearchKey Findings
Nuclear Magnetic Resonance (NMR) Structural elucidation, purity assessment. outsourcedpharma.comnih.govDetermined the detailed chemical structure of this compound. nih.gov
Mass Spectrometry (MS) Molecular weight and formula determination, analysis of biosynthetic pathways. nih.govnih.govConfirmed the molecular formula as C12H14N4O7. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of complex mixtures, impurity profiling. nih.govImproves accuracy of identifying known and unknown analytes. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups. nih.govRevealed the presence of carbonyl (C=O) and amine/hydroxyl (NH or OH) groups. nih.gov
Ultraviolet (UV) Spectroscopy Characterization of the chromophore. nih.govShowed a UV spectrum similar to other pyrrolo[2,3-d]pyrimidines. nih.gov

Metabolic Engineering and Synthetic Biology for Optimized this compound Production

Metabolic engineering and synthetic biology are powerful, synergistic fields that offer promising avenues for optimizing the production of this compound. frontiersin.org These disciplines aim to reprogram the metabolic networks of microorganisms to enhance the yield of desired compounds. frontiersin.org

Metabolic engineering involves the targeted modification of cellular pathways to increase the production of a specific metabolite. frontiersin.org This can be achieved by overexpressing genes that encode rate-limiting enzymes in the biosynthetic pathway of this compound or by knocking out genes that divert precursors to competing pathways. openaccessjournals.com The goal is to channel the metabolic flux towards the synthesis of the target molecule. frontiersin.org

Synthetic biology provides the tools and strategies to design and construct novel genetic circuits and metabolic pathways. frontiersin.orgmdpi.com This field has advanced metabolic engineering by enabling the assembly of heterologous genes from different organisms to create entirely new production routes. mdpi.com For this compound, this could involve introducing genes from the producing organism, Streptomyces hygroscopicus, into a more tractable and faster-growing host organism, creating a microbial cell factory for efficient production. nih.govresearchgate.net

Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, offers a more holistic approach. openaccessjournals.com It involves a comprehensive analysis of the host organism's metabolism to identify bottlenecks and then uses rational and evolutionary strategies to improve production. Computational modeling can be used to predict the effects of genetic modifications before they are implemented in the lab, saving time and resources. openaccessjournals.com The ultimate goal is to create a robust and highly efficient microbial chassis for the industrial-scale production of this compound. mdpi.comnih.gov

Table 2: Strategies for Optimized this compound Production
StrategyDescriptionPotential Application for this compound
Metabolic Engineering Targeted modification of existing metabolic pathways to increase product yield. frontiersin.orgOverexpression of key enzymes in the this compound biosynthetic pathway in Streptomyces hygroscopicus.
Synthetic Biology Design and construction of new biological parts, devices, and systems. mdpi.comAssembly of the this compound gene cluster into a heterologous host like E. coli or yeast for easier fermentation. nih.gov
Systems Metabolic Engineering Integration of systems biology, synthetic biology, and evolutionary engineering for strain improvement. openaccessjournals.comComprehensive modeling of the host metabolism to identify and eliminate bottlenecks in precursor supply for this compound synthesis.
Heterologous Expression Introduction of genes from one organism into another. nih.govExpression of the this compound biosynthetic genes in a well-characterized industrial microorganism. nih.gov

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Efficacy

The rational design and synthesis of novel derivatives of this compound represent a key strategy for developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. rsc.org This approach involves modifying the chemical structure of the parent compound to enhance its desired biological activities while minimizing potential off-target effects. nih.gov

The core of this strategy lies in understanding the structure-activity relationships (SAR) of this compound. jst.go.jp By identifying the chemical moieties responsible for its biological effects, researchers can make targeted modifications to the molecule. For example, altering the substituents on the pyrrolopyrimidine ring or the ribose sugar could lead to derivatives with increased affinity for their biological targets or improved cell permeability. nih.govontosight.ai

The synthesis of these new derivatives often involves multi-step chemical processes. nih.gov For instance, the synthesis of ara-Cadeguomycin, an arabinofuranosyl analog, has been reported. acs.org The creation of a library of such derivatives allows for systematic screening to identify compounds with superior properties. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. nih.gov These in silico techniques can predict how a designed derivative will bind to its target protein, helping to prioritize the synthesis of the most promising candidates. nih.gov This computational pre-screening can significantly accelerate the drug discovery process.

The ultimate goal is to develop this compound derivatives that are more potent against cancer cells or microbial pathogens, have a broader spectrum of activity, or can overcome mechanisms of drug resistance. rsc.org

Systems Biology and Computational Modeling in this compound Research for Mechanism Prediction

Systems biology and computational modeling are becoming indispensable tools in this compound research for predicting its mechanism of action and understanding its effects on complex biological systems. institut-curie.org These approaches integrate experimental data from various sources, such as genomics, proteomics, and metabolomics, into comprehensive mathematical models that can simulate and predict cellular behavior. nih.gov

By constructing computational models of the cellular pathways affected by this compound, researchers can simulate the drug's impact on the entire system. nih.gov This can reveal non-obvious downstream effects and help to identify key nodes in the network that are critical for the drug's efficacy. For example, a model of the nucleic acid synthesis pathway could predict how inhibition of a specific enzyme by this compound would propagate through the network and affect cell growth and division. ontosight.ai

These models can also be used to generate new hypotheses that can be tested experimentally. For instance, if a model predicts that a particular signaling pathway is crucial for this compound's anticancer activity, this can be validated by experiments in cell culture or animal models. This iterative cycle of computational prediction and experimental validation is a hallmark of systems biology research. institut-curie.org

Furthermore, computational approaches can help in identifying potential biomarkers that could predict a patient's response to this compound treatment. institut-curie.org By analyzing the molecular profiles of sensitive and resistant cancer cells, models can identify molecular signatures associated with drug efficacy. institut-curie.org The use of sophisticated mathematical models and high-performance computing is essential for handling the vast amounts of data generated by modern high-throughput technologies. institut-curie.org

Exploring Broader Therapeutic Applications Beyond Oncology and Antimicrobials for this compound

While this compound has primarily been investigated for its antimicrobial and potential anticancer properties, its unique mechanism of action suggests that it may have therapeutic applications in other areas as well. ontosight.ai Exploring these broader applications could unlock the full therapeutic potential of this interesting molecule.

Given that this compound is a nucleoside analog that interferes with nucleic acid synthesis, it could potentially be explored as an antiviral agent. ontosight.airsc.org Many antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases, thereby terminating the replication of the viral genome. rsc.org The structural similarity of this compound to natural nucleosides makes it a candidate for investigation against various viral infections. ontosight.ai

Another potential area of exploration is in the treatment of inflammatory or autoimmune diseases. Some nucleoside analogs have demonstrated immunomodulatory effects. frontiersin.org By interfering with the proliferation of rapidly dividing immune cells, this compound or its derivatives might be able to dampen an overactive immune response.

Furthermore, the pyrrolo[2,3-d]pyrimidine core of this compound is a scaffold found in various biologically active compounds with diverse therapeutic uses. researchgate.netresearchgate.net This suggests that derivatives of this compound could be designed to target a wide range of proteins, potentially leading to treatments for cardiovascular, neurological, or metabolic disorders. frontiersin.org The development of new therapeutic strategies, such as combination therapies where this compound could be used alongside other drugs to achieve synergistic effects, is also a promising avenue of research. mdpi.com

Q & A

Q. What are the key physicochemical properties of Cadeguomycin that researchers should prioritize during initial characterization?

Prioritize properties critical to bioavailability and stability:

  • Lipophilicity (logP via HPLC) to predict membrane permeability.
  • Thermal stability (DSC/TGA) for storage and formulation studies.
  • Ionization constants (pKa via potentiometric titration) to assess pH-dependent solubility.
  • Crystalline structure (X-ray diffraction) to correlate with activity .
    Methodological Tip: Use orthogonal analytical techniques (e.g., NMR + LC-MS) for validation .

Q. How should researchers design experiments to assess this compound's bioactivity against resistant microbial strains?

  • Strain Selection: Include clinically relevant resistant strains (e.g., MRSA, ESBL-producing E. coli) and a susceptible control.
  • Dose Range: Test 8–10 concentrations in triplicate to establish MIC/MBC (CLSI guidelines).
  • Time-Kill Assays: Monitor bactericidal activity over 24–48 hours to detect delayed effects .
  • Control Groups: Use established antibiotics (e.g., vancomycin) as positive controls and solvent-only negative controls .

Q. What methodological approaches are recommended for synthesizing and characterizing novel this compound analogs?

  • Synthesis: Employ combinatorial chemistry or structure-activity relationship (SAR)-driven modifications to the core scaffold.
  • Purification: Use preparative HPLC with UV/ELSD detection for >95% purity.
  • Characterization:
    • Structural Confirmation: 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry.
    • Stereochemistry: Circular dichroism or chiral chromatography .

Q. How can researchers effectively conduct a systematic literature review to identify knowledge gaps in this compound's mechanism of action?

  • Search Strategy: Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (antibacterial OR mechanism)").
  • Inclusion Criteria: Prioritize peer-reviewed studies with full methodological transparency.
  • Gap Analysis: Map known targets (e.g., RNA polymerase inhibition) against understudied pathways (e.g., biofilm disruption) using tools like PRISMA .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound's pharmacological studies?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) for EC50/IC50 determination.
  • Error Handling: Use replicate-normalized standard deviations and ANOVA for cross-group comparisons.
  • Software: GraphPad Prism or R packages (drc, nlme) for robust curve fitting .

Advanced Research Questions

Q. What strategies should be employed to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability limitations.
  • Metabolite Screening: Identify inactive/degraded metabolites via hepatic microsome assays.
  • Model Optimization: Use humanized mouse models or ex vivo infected tissue explants to bridge translational gaps .

Q. How can computational chemistry methods be integrated with experimental data to optimize this compound's structural modifications?

  • Virtual Screening: Perform molecular docking (AutoDock Vina) against target proteins (e.g., DNA gyrase).
  • MD Simulations: Analyze ligand-protein stability over 100-ns trajectories (GROMACS).
  • QSAR Modeling: Train machine learning models on existing analogs to predict activity cliffs .

Q. What experimental controls are essential when investigating this compound's potential off-target effects in complex biological systems?

  • Genome-Wide CRISPR Screens: Identify synthetic lethal interactions.
  • Proteomics: Use SILAC labeling to detect unintended protein binding.
  • Toxicology: Include organoid models (e.g., liver, kidney) to assess tissue-specific toxicity .

Q. How should multi-omics approaches be designed to comprehensively map this compound's cellular targets and resistance pathways?

  • Transcriptomics: RNA-seq of treated vs. untreated cultures to identify dysregulated genes.
  • Metabolomics: LC-MS-based flux analysis to track metabolic shifts.
  • Integration: Use pathway enrichment tools (KEGG, Reactome) to correlate omics datasets .

Q. What methodology ensures reproducibility when testing this compound's pharmacokinetic properties across different model organisms?

  • Standardized Protocols:
    • Dosing: Body surface area normalization for interspecies scaling.
    • Sampling: Fixed timepoints for Cmax/Tmax comparisons.
  • Cross-Validation: Replicate studies in ≥2 species (e.g., murine + zebrafish) with harmonized analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.